molecular formula C24H32N4O B5682386 [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone

[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone

Cat. No.: B5682386
M. Wt: 392.5 g/mol
InChI Key: TXDOWPOETAJFCM-UHFFFAOYSA-N
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Description

[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone is a complex organic compound that features a combination of piperazine, pyridine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and piperidine intermediates, followed by their coupling through a methanone linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized separately and then combined. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions may target the methanone linkage, converting it to a methylene group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is being investigated for its potential therapeutic properties, including its ability to act as a ligand for certain receptors or enzymes. This makes it a candidate for drug development in areas such as oncology and neurology.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Phenylethyl)piperidin-1-yl]methanone
  • [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanone
  • [4-(2-Phenylethyl)piperidin-1-yl]pyridine

Uniqueness

What sets [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone apart from these similar compounds is its combined structure, which offers a unique set of chemical and biological properties

Properties

IUPAC Name

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-26-15-17-27(18-16-26)23-10-9-22(19-25-23)24(29)28-13-11-21(12-14-28)8-7-20-5-3-2-4-6-20/h2-6,9-10,19,21H,7-8,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDOWPOETAJFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C(=O)N3CCC(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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